molecular formula C16H22N4O5 B12547921 L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine CAS No. 865178-61-6

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine

Katalognummer: B12547921
CAS-Nummer: 865178-61-6
Molekulargewicht: 350.37 g/mol
InChI-Schlüssel: DKJWGRIJBICIHQ-UWVGGRQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is a synthetic peptide compound with a unique structure that combines amino acids and an aromatic amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine typically involves the formation of amide bonds between the amino acids and the aromatic amine. One common method includes the coupling of 1,4-bis(aminomethyl)benzene with a tripeptide such as Ac-Phe-Gly-Ala-OH using reagents like 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC), 1-hydroxybenzotriazole hydrate (HOBt), and triethylamine (Et3N) in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques would be essential for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to modify the aromatic amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine has several scientific research applications:

Wirkmechanismus

The mechanism of action of L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic amine group can participate in hydrogen bonding and π-π interactions, while the peptide backbone can mimic natural substrates, leading to inhibition or modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine is unique due to its specific combination of amino acids and an aromatic amine, which imparts distinct chemical and biological properties. Its ability to form well-defined three-dimensional structures and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

865178-61-6

Molekularformel

C16H22N4O5

Molekulargewicht

350.37 g/mol

IUPAC-Name

2-[[(2S)-2-[[4-(aminomethyl)benzoyl]-[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N4O5/c1-9(18)15(24)20(10(2)14(23)19-8-13(21)22)16(25)12-5-3-11(7-17)4-6-12/h3-6,9-10H,7-8,17-18H2,1-2H3,(H,19,23)(H,21,22)/t9-,10-/m0/s1

InChI-Schlüssel

DKJWGRIJBICIHQ-UWVGGRQHSA-N

Isomerische SMILES

C[C@@H](C(=O)N([C@@H](C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Kanonische SMILES

CC(C(=O)N(C(C)C(=O)NCC(=O)O)C(=O)C1=CC=C(C=C1)CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.